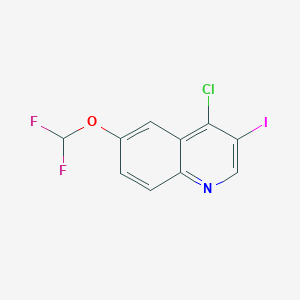
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline
概要
説明
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline is a heterocyclic aromatic compound that contains a quinoline core structure. This compound is characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis techniques. These methods are advantageous due to their efficiency, reduced reaction times, and lower energy consumption compared to traditional methods . The use of microwave irradiation can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine substituent makes the compound suitable for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: Chlorine, iodine, and fluorine sources are used for halogenation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while oxidation reactions can yield quinoline N-oxides .
科学的研究の応用
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-infective drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Lacks the difluoromethoxy and iodine substituents, resulting in different chemical properties and biological activities.
6-Difluoromethoxyquinoline: Lacks the chlorine and iodine substituents, affecting its reactivity and applications.
3-Iodoquinoline: Lacks the chlorine and difluoromethoxy substituents, leading to variations in its chemical behavior.
Uniqueness
4-Chloro-6-(difluoromethoxy)-3-iodoquinoline is unique due to the combination of chlorine, difluoromethoxy, and iodine substituents on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-chloro-6-(difluoromethoxy)-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2INO/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXQSIOTFOYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















